molecular formula C19H24N2OS B119625 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol CAS No. 73644-43-6

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol

Cat. No. B119625
CAS RN: 73644-43-6
M. Wt: 328.5 g/mol
InChI Key: ZIJWCRNUEBJMSQ-UHFFFAOYSA-N
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Description

“1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol” is a chemical compound with the molecular formula C19H24N2OS . It is a derivative of phenothiazine, a class of compounds that have a wide range of applications, including use in certain psychotropic drugs .


Molecular Structure Analysis

The molecular structure of this compound consists of a phenothiazine core, which is a tricyclic structure containing two benzene rings and a central nitrogen-containing heterocycle . Attached to this core is a [3-(Dimethylamino)propyl] group and an ethanol group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 328.472 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the sources I found .

Scientific Research Applications

Biomolecular Interactions and Drug Development

Phenothiazine derivatives, including 1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol, have been investigated for their interactions with biological molecules and potential as drug candidates. Theoretical analyses using density functional theory (DFT) and molecular dynamics (MD) simulations have explored their interactions with gold and water molecules, highlighting their potential in the development of effective drugs for SARS-CoV-2 by investigating their stability in protein-ligand complexes and their ability to interact with angiotensin-converting enzyme 2 (ACE2) (Al-Otaibi et al., 2022).

Photophysical and Photochemical Properties

Research into the photophysical and photochemical properties of phenothiazine derivatives has revealed their potent photodynamic photosensitizing capabilities. Studies have investigated their fluorescence quantum yields, transient absorbance, and reactivity with tryptophan, indole, and cysteine, providing insights into their potential application in photodynamic therapy (Bosca et al., 2006).

Antimicrobial Activity

Synthetic efforts have led to novel 4-(5-(10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazole-2-yl) Azo dye/Schiff base derivatives showing promising in vitro antibacterial and antifungal activities against various pathogenic microorganisms, suggesting their potential in developing new antimicrobial agents (Gopi et al., 2017).

Enzymatic Resolution and Anticancer Evaluation

The enzymatic resolution of racemic 1-(10-alkyl-10H-phenothiazin-3-yl)ethanols and their butanoates has been explored, offering a method to obtain enantiomerically pure compounds for further pharmaceutical evaluation. Additionally, phenothiazine derivatives have been assessed for their anticancer activity, demonstrating high efficacy against breast cancer cell lines and underscoring their potential in cancer therapy (Brem et al., 2010); (Ahmed et al., 2018).

properties

IUPAC Name

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJWCRNUEBJMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90335454
Record name 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[10-[3-(Dimethylamino)propyl]phenothiazin-2-yl]ethanol

CAS RN

73644-43-6
Record name 10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73644-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90335454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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